Edds

Description

Structure

3D Structure

Properties

CAS No. |

186459-75-6 |

|---|---|

Molecular Formula |

C10H16N2O8 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

2-[2-(1,2-dicarboxyethylamino)ethylamino]butanedioic acid |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

VKZRWSNIWNFCIQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of EDDS

An In-depth Technical Guide to Ethylenediamine-N,N'-disuccinic Acid (EDDS)

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine-N,N'-disuccinic acid (this compound) is a biodegradable chelating agent that has garnered significant attention as a sustainable alternative to conventional aminopolycarboxylic acids like ethylenediaminetetraacetic acid (EDTA). This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical determination of this compound, with a particular focus on the commercially significant (S,S) stereoisomer. Detailed experimental protocols and tabulated quantitative data are presented to serve as a valuable resource for researchers and professionals in various scientific disciplines.

Chemical Structure and Stereoisomerism

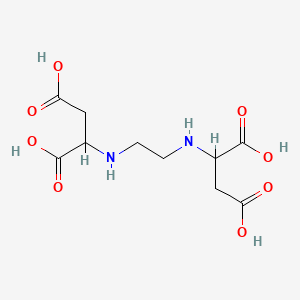

Ethylenediamine-N,N'-disuccinic acid (IUPAC name: 2-[2-[1,2-bis(carboxy)ethylamino]ethylamino]butanedioic acid) is a hexadentate chelating agent, meaning it can form six bonds with a single metal ion. Its structure features a central ethylenediamine backbone linked to two succinic acid moieties.[1][2] This arrangement results in two chiral centers, giving rise to three possible stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form, (R,S)-EDDS.[3]

The (S,S) isomer is of particular commercial and environmental interest due to its rapid and complete biodegradability.[3] In contrast, the (R,R) and (R,S) isomers exhibit significantly lower rates of biodegradation.[3] For this reason, this guide will primarily focus on the properties and synthesis of (S,S)-EDDS.

Below is a graphical representation of the chemical structure of the (S,S)-EDDS anion.

Figure 1. Chemical structure of the (S,S)-EDDS tetraanion.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a chelating agent. The free acid form of this compound has low water solubility, while its sodium salts are highly soluble.[2] A summary of key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₈ | [2] |

| Molar Mass | 292.24 g/mol | [2] |

| Appearance | Colorless solid | [3] |

| Density | 1.44 g/cm³ | [2] |

| Melting Point | 220-222 °C | [2] |

| Water Solubility (acid form) | 0.15 g/L (at 20 °C) | [2] |

| pKa values (S,S)-EDDS | pKₐ₁: ~1.4-2.1, pKₐ₂: ~3.05-3.08, pKₐ₃: ~3.84-3.85, pKₐ₄: ~6.91-6.94, pKₐ₅: ~10.1 | [1] |

Metal Chelation and Stability Constants

This compound is a powerful chelating agent, forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating stronger binding. The stability constants of (S,S)-EDDS with several common metal ions are presented below.

| Metal Ion | log K | Reference |

| Fe(III) | 20.6 | [1] |

| Cu(II) | 18.2 | [1] |

| Zn(II) | 13.5 | [1] |

| Mn(II) | 8.9 | [1] |

Experimental Protocols

Synthesis of (S,S)-EDDS from L-Aspartic Acid

This protocol is adapted from the procedure described in U.S. Patent 5,554,791.[1]

Materials:

-

L-aspartic acid

-

Sodium hydroxide (NaOH) solution (e.g., 44.1 wt%)

-

1,2-dibromoethane (EDB)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

In a suitable reaction vessel, suspend L-aspartic acid (0.40 g mole) in deionized water (100.3 g).

-

Add NaOH solution (0.80 g mole) to dissolve the L-aspartic acid, forming sodium L-aspartate.

-

Add 1,2-dibromoethane (0.108 g mole) to the reaction mixture.

-

Heat the reaction mass to 80°C and maintain stirring for 9 hours under atmospheric pressure.

-

After cooling the reactor, the resulting solution contains the sodium salt of (S,S)-EDDS.

-

To isolate the free acid, the reaction solution can be acidified with HCl to a pH of approximately 2.5-2.6, which will precipitate the (S,S)-EDDS.

-

The precipitate can be collected by filtration, washed, and dried.

HPLC Analysis of (S,S)-EDDS

This method is based on the derivatization of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by fluorescence detection, as described by Tandy et al. (2005).[4][5]

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector.

-

Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm).

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Phosphate buffer (pH 6.8).

-

9-fluorenylmethyl chloroformate (FMOC-Cl) solution.

-

Borate buffer (pH 9.0) for derivatization.

Derivatization Procedure:

-

To a sample containing this compound, add borate buffer (pH 9.0).

-

Add the FMOC-Cl solution and allow the reaction to proceed at room temperature.

Chromatographic Conditions:

-

Mobile Phase A: Phosphate buffer (pH 6.8)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-6 min: 10% to 20% B

-

6-8 min: 20% to 80% B

-

8-11 min: Hold at 80% B

-

11-12 min: 80% to 10% B

-

Post-run: 8 min re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence detector with excitation at 265 nm and emission at 313 nm.

Spectroscopic Characterization

While detailed spectra are beyond the scope of this guide, a general overview of the expected spectroscopic features of this compound is provided.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretching of the carboxylic acid groups, which will be a very broad band in the region of 2500-3300 cm⁻¹.

-

C-H stretching of the alkyl groups, appearing as sharp peaks around 2850-3000 cm⁻¹.

-

C=O stretching of the carboxylic acid groups, which will be a strong, sharp peak around 1700-1730 cm⁻¹.

-

N-H bending and C-N stretching in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show complex multiplets for the methylene (-CH₂) and methine (-CH) protons of the ethylenediamine and succinate moieties. The chemical shifts will be in the aliphatic region (typically 2.5-4.0 ppm). The acidic protons of the carboxylic acids may appear as a broad singlet at a downfield chemical shift (>10 ppm), though they are often exchanged with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids (typically 170-180 ppm) and the aliphatic carbons of the ethylenediamine and succinate backbone (typically 30-60 ppm).

Conclusion

Ethylenediamine-N,N'-disuccinic acid, particularly the (S,S) stereoisomer, presents a highly effective and environmentally benign alternative to traditional chelating agents. Its strong metal-binding capacity, coupled with its ready biodegradability, makes it a valuable tool in a wide array of applications, from industrial processes and environmental remediation to potential roles in pharmaceutical and biomedical research. The data and protocols provided in this guide are intended to facilitate further research and application of this versatile molecule.

References

An In-Depth Technical Guide to the Mechanism of Action of EDDS as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent of significant interest across various scientific and industrial fields. As a structural isomer of the widely used but poorly biodegradable ethylenediaminetetraacetic acid (EDTA), this compound presents a more environmentally sustainable alternative for applications requiring the sequestration of metal ions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its coordination chemistry, the stereoisomer-specific nature of its biodegradability, and its binding affinity for various metal ions. Detailed experimental protocols for the characterization of this compound-metal complexes and quantitative data on their stability are presented to support researchers and professionals in drug development and other scientific disciplines.

Introduction to this compound as a Chelating Agent

This compound is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion. Its structure, featuring two amine groups and four carboxylic acid groups, allows for the formation of stable, water-soluble chelate complexes with a variety of di- and trivalent metal ions. The chelation process involves the donation of lone pairs of electrons from the nitrogen and oxygen atoms of this compound to the vacant orbitals of a metal ion, resulting in the formation of multiple five- and six-membered rings. This "chelate effect" significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.

A key feature of this compound is its stereochemistry. The molecule contains two chiral centers, leading to three possible stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form (R,S)-EDDS. Of these, the (S,S)-isomer is readily biodegradable, making it the focus of most commercial and research applications.[1] This biodegradability addresses a major environmental concern associated with traditional chelating agents like EDTA.

Mechanism of Chelation

The chelation of a metal ion by this compound is a stepwise process involving the deprotonation of its carboxylic acid and amine functional groups, followed by the coordination of these groups to the metal center. The fully deprotonated this compound ligand (this compound⁴⁻) is the most effective chelating form.

The general equilibrium for the formation of a 1:1 metal-EDDS complex can be represented as:

Mⁿ⁺ + this compound⁴⁻ ⇌ [M(this compound)]ⁿ⁻⁴

The stability of the resulting complex is quantified by the stability constant (log K), which is a measure of the equilibrium constant for this reaction. Higher log K values indicate a more stable complex.

dot

Caption: General mechanism of this compound chelation.

Quantitative Data: Stability of this compound-Metal Complexes

The stability of the complexes formed between a chelating agent and various metal ions is a critical parameter for its application. The following table summarizes the stability constants (log K) for (S,S)-EDDS and a mixture of this compound isomers with several important metal ions.

| Metal Ion | (S,S)-EDDS log K | This compound Mix log K | Conditions | Reference |

| Fe(III) | 22.0 | 21.4 | 0.1 M NaCl, 25 °C | [2] |

| Cu(II) | 18.7 | 18.3 | 0.1 M NaCl, 25 °C | [2] |

| Zn(II) | 13.58 | 13.15 | 0.1 M NaCl, 25 °C | [2] |

| Mn(II) | 8.9 | 8.6 | 0.1 M NaCl, 25 °C | [2] |

Experimental Protocols

Potentiometric Titration for Stability Constant Determination

This protocol describes the determination of the stability constant of the Cu(II)-(S,S)-EDDS complex.

Materials:

-

(S,S)-EDDS

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Standardized sodium hydroxide (NaOH) solution (CO₂-free)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Standard pH buffers (4, 7, and 10)

-

Deionized water

Equipment:

-

Potentiometer with a combination pH electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Constant temperature bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of (S,S)-EDDS of known concentration.

-

Prepare a stock solution of CuSO₄ of known concentration.

-

Prepare a solution of KCl to be used as a background electrolyte to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Electrode Calibration: Calibrate the pH electrode using standard buffers at the desired temperature.

-

Titration:

-

In a thermostated titration vessel, pipette a known volume of the (S,S)-EDDS solution and the CuSO₄ solution.

-

Add a sufficient volume of the KCl stock solution to achieve the desired ionic strength.

-

Add deionized water to a final volume.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

-

Data Analysis: The titration data (pH vs. volume of NaOH added) is used to calculate the formation constants of the Cu(II)-(S,S)-EDDS complex using specialized software that employs computational methods to solve the mass-balance equations for all species in solution.

dot

Caption: Workflow for potentiometric titration.

Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method of continuous variation is used to determine the stoichiometry of a metal-ligand complex in solution.

Materials:

-

Stock solutions of (S,S)-EDDS and a metal salt (e.g., CuSO₄) of the same molar concentration.

-

Buffer solution to maintain a constant pH.

Equipment:

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Solutions: Prepare a series of solutions in volumetric flasks with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, for a total concentration of 1 mM, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 (e.g., 0.1 mM ligand + 0.9 mM metal, 0.2 mM ligand + 0.8 mM metal, etc.).

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-EDDS complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

dot

Caption: Workflow for Job's method.

Coordination Chemistry and Visualization

(S,S)-EDDS typically acts as a hexadentate ligand, coordinating to metal ions through its two nitrogen atoms and four carboxylate oxygen atoms. The resulting complexes often exhibit a distorted octahedral geometry.

Coordination of Cu(II) with (S,S)-EDDS

The Cu(II) ion, with its d⁹ electron configuration, is subject to Jahn-Teller distortion, which often results in an elongated axial bond in an octahedral complex.

dot

Caption: Coordination of Cu(II) by (S,S)-EDDS.

Coordination of Fe(III) with (S,S)-EDDS

Fe(III) is a hard acid and readily forms stable complexes with the hard oxygen and nitrogen donor atoms of this compound, typically resulting in a high-spin octahedral complex.

dot

Caption: Coordination of Fe(III) by (S,S)-EDDS.

Conclusion

(S,S)-EDDS is a highly effective and biodegradable chelating agent with a well-defined mechanism of action. Its ability to form stable complexes with a wide range of metal ions, coupled with its favorable environmental profile, makes it a compelling alternative to traditional chelating agents in various applications, including pharmaceuticals, environmental remediation, and industrial processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to further explore and utilize the unique properties of this compound.

References

An In-depth Technical Guide on the Biodegradability of Ethylenediamine-N,N'-disuccinic Acid (EDDS) in Soil and Aquatic Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a chelating agent that has gained significant attention as a biodegradable alternative to the highly persistent ethylenediaminetetraacetic acid (EDTA). This technical guide provides a comprehensive overview of the biodegradability of this compound in both soil and aquatic environments, compiling quantitative data, detailing experimental protocols, and visualizing key processes. The [S,S] stereoisomer of this compound is particularly noted for its rapid and complete mineralization in various environmental compartments.

Data Presentation: Biodegradability of this compound

The following tables summarize quantitative data on the biodegradation of this compound in soil and aquatic environments from various studies.

Table 1: Biodegradability of this compound in Soil Environments

| Soil Type | Metal Contamination | Lag Phase (days) | Half-life (days) | Extent of Degradation | Reference |

| Various polluted soils | Cd, Cr, Zn | 7-11 | 4.18 - 5.60 | Fully degraded within 54 days | [1][2] |

| Moderately contaminated calcareous clayey soil | Moderate | Variable | Not specified | Fully degraded within 54 days | [3] |

| Dredged sediment derived surface soil | High (Cd, Cr, Zn) | Variable | Not specified | Fully degraded within 54 days | [3] |

| Sandy soil (historical smelter activity) | Moderate | Variable | Not specified | Fully degraded within 54 days | [3] |

Table 2: Biodegradability of this compound in Aquatic Environments

| Environment | Metal Complex | Lag Phase | Degradation Rate/Half-life | Extent of Degradation | Reference |

| Activated Sludge | Ca, Cr(III), Fe(III), Pb, Al, Cd, Mg, Na | Not specified | Readily biodegraded | High | [4] |

| Activated Sludge | Zn | Extensive lag phase | Readily biodegraded | High | [4] |

| Activated Sludge | Cu, Ni, Co, Hg | Not specified | Remained essentially undegraded | Low | [4] |

| Aerated Biofilters | 10 mM Pb- or Zn-EDDS | Not specified | ~0.4 mM/h | High removal | [4] |

| River water-sediment microcosms | - | Not specified | Half-life of E2: 49 ± 16 h (water alone), 22 ± 4 h (with sediment) | Significant mineralization | [5] |

Experimental Protocols

The assessment of this compound biodegradability in soil and aquatic environments is guided by standardized testing protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Soil Biodegradation Assessment (Adapted from OECD 304A and 307)

The "Inherent Biodegradability in Soil" (OECD 304A) and "Aerobic and Anaerobic Transformation in Soil" (OECD 307) guidelines provide a framework for these studies.[6][7]

Objective: To determine the rate and extent of mineralization of this compound in soil.

Methodology:

-

Test System: Biometer flasks or flow-through systems containing 50-200 g of soil are typically used.[1][7]

-

Test Substance: ¹⁴C-labeled this compound is used to trace its transformation and mineralization to ¹⁴CO₂.[6]

-

Application: The test substance is applied to the soil samples at a concentration relevant to its expected environmental exposure.

-

Incubation: The soil samples are incubated in the dark at a constant temperature and moisture level for a period of up to 120 days.[7]

-

Analysis:

-

At regular intervals, evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified using liquid scintillation counting.[1]

-

Soil samples are extracted with appropriate solvents to analyze for the parent this compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC).

-

-

Data Interpretation: The percentage of applied radioactivity evolved as ¹⁴CO₂ is plotted against time to determine the mineralization rate. A mass balance is established to account for the distribution of radioactivity in the soil, including bound residues.

Aquatic Biodegradation Assessment (Adapted from OECD 301)

The "Ready Biodegradability" tests (OECD 301) are a series of methods used to assess the biodegradability of chemicals in an aerobic aqueous medium.[8][9][10]

Objective: To screen for the ready biodegradability of this compound in an aquatic environment.

Methodology:

-

Test System: Sealed vessels containing a mineral medium inoculated with microorganisms from sources like activated sludge, sewage effluent, or surface water.[8][11][12]

-

Test Substance: A solution or suspension of this compound is added to the test vessels.

-

Incubation: The vessels are incubated under aerobic conditions in the dark or diffuse light for 28 days.[8]

-

Analysis: Biodegradation is monitored by measuring parameters such as:

-

Controls:

-

Data Interpretation: The extent of degradation is calculated based on the measured parameter. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test period.[8]

Biodegradation Pathway of [S,S]-EDDS

The biodegradation of the [S,S] stereoisomer of this compound is initiated by a specific enzyme, this compound lyase. This enzyme catalyzes the cleavage of a carbon-nitrogen bond in a two-step deamination process.

The initial step involves the conversion of [S,S]-EDDS to an intermediate, N-(2-aminoethyl)aspartic acid (AEAA), and fumarate. Subsequently, AEAA is further degraded to ethylenediamine and another molecule of fumarate. These smaller, simpler molecules can then be readily utilized by a wide range of microorganisms and enter central metabolic pathways, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen.

Conclusion

The available data strongly support the classification of [S,S]-EDDS as a readily biodegradable chelating agent in both soil and aquatic environments. Its degradation proceeds via a well-defined enzymatic pathway, leading to complete mineralization. This favorable environmental profile makes this compound a viable and sustainable alternative to persistent chelating agents like EDTA in a variety of applications, including agriculture, cleaning products, and environmental remediation. Further research may focus on the biodegradation of this compound under a wider range of environmental conditions and the influence of various metal-EDDS complexes on degradation rates.

References

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Aerobic biodegradation potential of endocrine-disrupting chemicals in surface-water sediment at Rocky Mountain National Park, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Water pollution - Wikipedia [en.wikipedia.org]

- 5. Microbial Degradation of Free and Halogenated Estrogens in River Water-Sediment Microcosms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fact sheet: Biodegradation—Sediments — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 11. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 12. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

stereoisomers of EDDS and their properties

An In-depth Technical Guide to the Stereoisomers of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediamine-N,N'-disuccinic acid (this compound) is a hexadentate chelating agent that has garnered significant attention as a biodegradable alternative to the persistent ethylenediaminetetraacetic acid (EDTA). The presence of two chiral centers in the this compound molecule gives rise to three stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form, (R,S)-EDDS. Crucially, the biological and environmental properties of this compound are highly dependent on its stereochemistry. The (S,S) isomer is readily biodegradable, whereas the (R,R) and (R,S) isomers exhibit significantly lower rates of degradation. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, metal chelation capabilities, and distinct biodegradation pathways of the this compound stereoisomers, with a focus on the environmentally benign (S,S) form. Detailed summaries of key experimental protocols are provided, alongside structured data tables and process diagrams to support research and development activities.

Introduction

Aminopolycarboxylic acids are a class of chelating agents widely used in various industrial applications, including detergents, agriculture, and medicine, to control metal ion activity. For decades, EDTA has been the most prominent member of this class due to its strong metal-binding capacity and broad applicability. However, its poor biodegradability leads to its accumulation in the environment, where it can remobilize toxic heavy metals from sediments. This has driven the search for effective, yet environmentally friendly, alternatives.

This compound, and specifically its (S,S) stereoisomer, has emerged as a leading candidate.[1][2] It offers strong metal chelation comparable to EDTA for many ions while being readily mineralized by common microorganisms.[3] Understanding the unique properties of each this compound stereoisomer is critical for its effective and sustainable application, particularly in sensitive fields such as environmental remediation and drug development, where stereochemistry can profoundly influence efficacy and toxicity.

The Stereoisomers of this compound

This compound possesses two chiral carbon atoms, leading to the existence of three distinct stereoisomers: the enantiomeric pair (S,S)-EDDS and (R,R)-EDDS, and the achiral meso isomer, (R,S)-EDDS.

-

(S,S)-EDDS : This is the most significant isomer from a commercial and environmental perspective due to its high biodegradability.[1][2]

-

(R,R)-EDDS : The enantiomer of (S,S)-EDDS, this isomer is resistant to biodegradation.[1][4]

-

(R,S)-EDDS : This meso compound is also less biodegradable than the (S,S) form.[1]

The stereochemical configuration dictates how the molecule is recognized by microbial enzymes, which is the primary reason for the dramatic differences in biodegradability.

Synthesis of this compound Stereoisomers

The synthesis route determines the stereochemical outcome of the final this compound product. Stereospecific synthesis is required to produce the pure, biodegradable (S,S) isomer, while other methods yield a racemic mixture.

Stereospecific Synthesis of (S,S)-EDDS

The commercially preferred, biodegradable (S,S)-EDDS is produced via a stereospecific route using L-aspartic acid, a naturally occurring amino acid, as the chiral precursor. The reaction involves the alkylation of L-aspartic acid with 1,2-dibromoethane in a basic aqueous medium.[4][5]

Synthesis of Racemic this compound Mixture

A mixture of all three stereoisomers ([S,S], [R,R], and [R,S]) is produced from the reaction of ethylenediamine with maleic acid or its anhydride.[4] This method is less common for applications where biodegradability is the primary concern.

Experimental Protocols (Summary)

Protocol 3.3.1: Synthesis of (S,S)-EDDS from L-Aspartic Acid This process involves reacting a salt of L-aspartic acid (e.g., sodium L-aspartate) with 1,2-dibromoethane in an aqueous solution.[5]

-

Reactant Preparation : L-aspartic acid is dissolved in an aqueous medium and neutralized with a strong base (e.g., NaOH, KOH) to form the corresponding salt. The pH is maintained in the basic range (typically pH 9-11).[5]

-

Reaction : 1,2-dibromoethane is added to the solution of L-aspartate salt. The mixture is heated to drive the nucleophilic substitution reaction.

-

Purification : The resulting solution contains the salt of (S,S)-EDDS along with unreacted L-aspartate. The product can be purified through techniques such as crystallization after acidification.[5]

Protocol 3.3.2: Synthesis of Racemic this compound This synthesis is based on the Michael addition of ethylenediamine to the double bond of maleic acid or its anhydride.

-

Reaction : Ethylenediamine is reacted with maleic anhydride. This reaction typically yields a mixture of the (S,S), (R,R), and (R,S) isomers in a ratio of approximately 1:1:2.[4]

-

Workup : The resulting product mixture is typically used as is for applications where stereoisomeric purity is not required.

Physicochemical Properties

The stereoisomers of this compound share similar fundamental physicochemical properties, as these are primarily determined by the molecular formula and connectivity rather than the 3D arrangement of atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₈ | [6] |

| Molecular Weight | 292.24 g/mol | [6] |

| Melting Point | 220-222 °C | [6] |

| Density | ~1.5 g/cm³ | [6] |

| pKₐ values | pKₐ₁: ~2.4, pKₐ₂: ~3.9, pKₐ₃: ~6.8, pKₐ₄: ~9.8 | [6] |

| Water Solubility (Acid form) | Very low | [6] |

| Water Solubility (Trisodium salt) | High |[6] |

Metal Chelation Properties

This compound is a hexadentate ligand, meaning it can form up to six coordinate bonds with a central metal ion, creating a stable octahedral complex. It uses its two nitrogen atoms and four carboxylate groups to bind metal ions. The stability of these metal complexes is quantified by the formation constant (Log K). The stereoisomers have very similar efficiencies in forming complexes with metal ions.[7]

Table 2: Stability Constants (Log K) of Metal-EDDS Complexes Data for (S,S)-EDDS and a mixture of isomers in 0.1 M NaCl at 25 °C.

| Metal Ion | (S,S)-EDDS (Log K) | This compound Mixture (Log K) |

| Fe(III) | 22.7 | 22.9 |

| Cu(II) | 18.2 | 18.3 |

| Zn(II) | 13.5 | 13.5 |

| Mn(II) | 8.97 | 8.69 |

| Source: Orama et al., 2002[7][8] |

Experimental Protocol: Potentiometric Titration for Stability Constants

The stability constants of metal-EDDS complexes are typically determined by potentiometric titration.[7][8]

-

System Setup : A solution containing the this compound isomer, a metal salt (e.g., FeCl₃, CuSO₄), and a background electrolyte (e.g., 0.1 M NaCl) is prepared in a thermostatted vessel at a constant temperature (e.g., 25 °C).[7]

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis : The resulting titration curve (pH vs. volume of titrant) is analyzed using a computer program (e.g., SUPERQUAD).[7][8] The program refines a model of all protonation and complexation equilibria occurring in the solution to calculate the stability constants that best fit the experimental data.

Biodegradability of this compound Stereoisomers

The most significant difference among the this compound stereoisomers lies in their biodegradability. This property is typically assessed using standardized tests from the Organisation for Economic Co-operation and Development (OECD).

-

(S,S)-EDDS : Readily and completely biodegradable. In tests simulating sewage treatment, removal rates of over 96% have been observed, primarily due to biodegradation.[1]

-

(R,R)-EDDS : Recalcitrant. This isomer remains largely undegraded in standard biodegradability tests.[1][4]

-

(R,S)-EDDS & Racemic Mixture : Incomplete biodegradation. The meso and (R,R) forms are biotransformed to a persistent metabolite, N-(2-aminoethyl) aspartic acid (AEAA), leading to limited mineralization of the total mixture (25-35% DOC removal).[1]

Experimental Protocols (Summary)

Protocol 6.1.1: Ready Biodegradability - CO₂ Evolution Test (Modified Sturm Test, OECD 301B) This test measures the ultimate biodegradability of a substance by quantifying the carbon dioxide produced.

-

Setup : The test chemical (as the sole carbon source) is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The system is aerated with CO₂-free air.[9]

-

Measurement : The CO₂ evolved from the biodegradation process is trapped in a solution (e.g., Ba(OH)₂ or NaOH), and its amount is measured over a 28-day period.

-

Analysis : The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches the 60% pass level within a 10-day window during the 28-day test.[10] (R,R)-EDDS remains undegraded in this test.[1]

Protocol 6.1.2: Simulation Test - Activated Sludge Units (OECD 303A) This method simulates the conditions of a municipal wastewater treatment plant to assess the removal of a chemical.

-

Setup : Two parallel activated sludge units are operated continuously. One unit (test) receives a feed of synthetic sewage containing the test substance, while the other (control) receives only the sewage.[11]

-

Operation : The units are operated for an extended period to allow for acclimatization of the microbial population. Key parameters like hydraulic retention time and sludge age are controlled.

-

Analysis : The concentration of the test substance (or Dissolved Organic Carbon, DOC) is measured in the influent and effluent of both units. The percentage of removal due to biodegradation is calculated by comparing the test and control units. (S,S)-EDDS shows >96% removal, while a mixture of isomers shows only 25-35% DOC removal.[1]

Applications and Relevance to Drug Development

The primary application of (S,S)-EDDS is as a green alternative to EDTA in detergents, cosmetics, and industrial cleaning.[6] Its high affinity for transition metals like iron and copper makes it effective in these roles.[6]

In the context of drug development, chelating agents are of interest for several reasons:

-

Metal-induced Oxidative Stress : By sequestering redox-active metal ions like Fe(III) and Cu(II), chelators can prevent the generation of harmful reactive oxygen species. The antioxidant properties of (S,S)-EDDS could be explored in formulations to enhance drug stability.

-

Chelation Therapy : While not a primary application, the principles of using biodegradable chelators to manage toxic metal overload could be an area of future research. The biodegradability of the (S,S)-EDDS ligand is a significant advantage over persistent chelators like EDTA.

-

Drug Delivery : Metal complexes are sometimes used in drug delivery systems. A biodegradable ligand like (S,S)-EDDS could offer a safer carrier that is eliminated from the body after delivering its payload.

The profound impact of stereochemistry on the biological fate of this compound serves as a critical case study for drug development professionals, highlighting that different stereoisomers of a chiral molecule can have vastly different pharmacokinetic and metabolic profiles.

Conclusion

Ethylenediamine-N,N'-disuccinic acid is a compelling example of stereochemistry's critical role in determining a molecule's environmental and biological properties. While all three stereoisomers—(S,S), (R,R), and (R,S)—exhibit similar and effective metal-chelating capabilities, only the (S,S) isomer is readily biodegradable. This isomer is completely mineralized by microorganisms, whereas the (R,R) and (R,S) isomers are recalcitrant or are converted to persistent metabolites. This distinction underscores the importance of stereospecific synthesis for producing an environmentally benign chelating agent. For researchers in environmental science and drug development, the case of this compound provides a powerful illustration of how molecular chirality can govern interactions with biological systems, a fundamental principle in the design of safe and effective chemical compounds.

References

- 1. Biodegradation of [S,S], [R,R] and mixed stereoisomers of ethylene diamine disuccinic acid (this compound), a transition metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 3. Structural Basis for the Catalytic Mechanism of Ethylenediamine- N, N'-disuccinic Acid Lyase, a Carbon-Nitrogen Bond-Forming Enzyme with a Broad Substrate Scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. US5554791A - Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid - Google Patents [patents.google.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Complexation of [S,S] and mixed stereoisomers of N,N′-ethylenediaminedisuccinic acid (this compound) with Fe(III), Cu(II), Zn(II) and Mn(II) ions in aqueous solution | Semantic Scholar [semanticscholar.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Biodegradation of All Stereoisomers of the EDTA Substitute Iminodisuccinate by Agrobacterium tumefaciens BY6 Requires an Epimerase and a Stereoselective C-N Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. readinglength.com [readinglength.com]

A Technical Guide to the Synthesis and Production of [S,S]-Ethylenediamine-N,N'-disuccinic Acid ([S,S]-EDDS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

[S,S]-Ethylenediamine-N,N'-disuccinic acid ([S,S]-EDDS) is a biodegradable chelating agent of significant interest due to its favorable environmental profile and strong metal-binding capabilities, making it a viable alternative to conventional, non-biodegradable chelants like EDTA.[1][2][3][4][5] This technical guide provides an in-depth overview of the primary synthesis and production methods for the stereospecific [S,S] isomer of EDDS. It details both chemical and biosynthetic routes, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers comprehensive experimental protocols for key synthesis and analytical procedures, accompanied by visual diagrams of the synthesis pathways to facilitate a deeper understanding of the underlying processes.

Introduction

Ethylenediamine-N,N'-disuccinic acid (this compound) possesses two chiral centers, resulting in three stereoisomers: [R,R], [S,S], and the meso [R,S] form.[2] The [S,S] isomer is of particular commercial and environmental importance due to its ready biodegradability, in contrast to the other isomers which are less susceptible to microbial degradation.[2][6] This property has driven the development of stereoselective synthesis methods to produce pure [S,S]-EDDS for various applications, including in detergents, cosmetics, and environmental remediation.[2][4][7]

Chemical Synthesis of [S,S]-EDDS

The predominant chemical synthesis route to [S,S]-EDDS involves the stereospecific alkylation of L-aspartic acid with a 1,2-dihaloethane, most commonly 1,2-dibromoethane, in a basic aqueous medium.[8][9] This method preserves the stereochemistry of the L-aspartic acid precursor, leading to the exclusive formation of the [S,S] isomer.

Synthesis Pathway

The reaction proceeds via a nucleophilic substitution mechanism where the amino groups of two L-aspartic acid molecules displace the halogen atoms of the 1,2-dihaloethane.

References

- 1. renewable-carbon.eu [renewable-carbon.eu]

- 2. ETHYLENEDIAMINE-N,N'-DISUCCINIC ACID(this compound) - Ataman Kimya [atamanchemicals.com]

- 3. CN103585959A - this compound (ethylenediaminedisuccinic acid) modified engineering material and preparation method thereof - Google Patents [patents.google.com]

- 4. (S,S)-Ethylenediamine-N,N'-disuccinic acid - CAS-Number 20846-91-7 - Order from Chemodex [chemodex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate - Google Patents [patents.google.com]

- 8. US5554791A - Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid - Google Patents [patents.google.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

The Sustainable Alternative: A Technical Deep Dive into EDDS for Researchers and Drug Development Professionals

Introduction: Ethylenediaminetetraacetic acid (EDTA) has long been a cornerstone chelating agent in various scientific and industrial applications, including pharmaceuticals. However, its persistence in the environment has raised significant concerns, prompting the search for biodegradable alternatives. Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a promising sustainable substitute. This technical guide provides an in-depth comparison of this compound and EDTA, focusing on their performance, environmental impact, and potential applications in research and drug development.

Section 1: Comparative Data Analysis

The following tables summarize key quantitative data to facilitate a direct comparison between this compound and EDTA.

Table 1: Biodegradability

| Parameter | This compound | EDTA | Source(s) |

| Biodegradation Rate | >80% in 28 days (OECD 301B) | Very low, considered persistent | [1] |

| Effect Half-life in Soil | 3.8 - 7.5 days | Minimum of 36 days, can be much longer | [2] |

| Primary Degradation Products | Aspartic acid, ethylenediamine, fumaric acid | Ethylenediaminetriacetic acid (ED3A) | [3] |

Table 2: Acute Toxicity Profile

| Parameter | This compound | EDTA | Source(s) |

| Oral LD50 (rat) | > 2000 mg/kg | 2000 - 2200 mg/kg | [4] |

| Toxicity to Soil Microorganisms | Less toxic than EDTA | Can be toxic to soil microbial communities | [5] |

| Cytotoxicity (in vitro) | Generally lower than EDTA at equivalent concentrations | Can induce apoptosis and affect cell proliferation | [3][6] |

Table 3: Metal Chelation Efficacy (log K)

| Metal Ion | This compound (S,S-isomer) | EDTA | Source(s) |

| Cu²⁺ | 18.4 | 18.8 | [7] |

| Fe³⁺ | 22.0 | 25.1 | [7] |

| Zn²⁺ | 13.5 | 16.5 | [7] |

| Ca²⁺ | 4.6 | 10.7 | [7] |

| Pb²⁺ | 12.8 | 18.0 | [7] |

Section 2: Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol for Assessing Ready Biodegradability (OECD 301B CO₂ Evolution Test)

Objective: To determine the ready biodegradability of this compound and EDTA by measuring the amount of CO₂ produced over a 28-day period.

Materials:

-

Test substances: this compound, EDTA

-

Inoculum: Activated sludge from a domestic wastewater treatment plant

-

Mineral medium (as per OECD 301 guidelines)

-

CO₂-free air

-

CO₂ absorption solution (e.g., 0.05 M Ba(OH)₂)

-

Incubation bottles and gas washing bottles

Procedure:

-

Prepare a solution of the test substance in the mineral medium at a concentration of 10-20 mg of total organic carbon (TOC) per liter.

-

Inoculate the medium with activated sludge to a final concentration of 30 mg/L of suspended solids.

-

Set up triplicate incubation bottles for each test substance, a blank control (inoculum only), and a reference substance control (e.g., sodium benzoate).

-

Aerate the bottles with CO₂-free air, which is then passed through a gas washing bottle containing the CO₂ absorption solution.

-

Incubate the bottles in the dark at 22 ± 2 °C for 28 days.

-

At regular intervals, determine the amount of CO₂ produced by titrating the remaining Ba(OH)₂ with standardized HCl.

-

Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

Protocol for Determining Metal Chelation Efficiency (ICP-OES)

Objective: To quantify the concentration of free and chelated metal ions in solution to determine the chelation efficiency of this compound and EDTA.

Materials:

-

Test chelators: this compound, EDTA

-

Metal salt solutions (e.g., CuSO₄, ZnSO₄, Pb(NO₃)₂) of known concentrations

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

-

Centrifugal filter devices (e.g., Amicon Ultra with a molecular weight cutoff that retains the chelate-metal complex)

-

pH meter and buffers

Procedure:

-

Prepare solutions containing a known concentration of a metal ion and a specific molar ratio of the chelating agent (e.g., 1:1, 1:2).

-

Adjust the pH of the solutions to the desired value (e.g., 7.4).

-

Allow the solutions to equilibrate for a specified period (e.g., 1 hour) with gentle agitation.

-

Separate the free metal ions from the chelated metal-ligand complexes using centrifugal filter devices.

-

Dilute the filtrate (containing free metal ions) and the original solution (total metal) with 2% nitric acid to a suitable concentration for ICP-OES analysis.

-

Calibrate the ICP-OES with standard solutions of the metal being tested.

-

Analyze the metal concentration in the prepared samples.

-

Calculate the chelation efficiency as the percentage of the metal that is in the chelated form.

Protocol for Assessing Cytotoxicity (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound and EDTA on a selected cell line.

Materials:

-

Cell line (e.g., L929 mouse fibroblasts)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compounds: this compound, EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and EDTA in a serum-free culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium only) and a positive control for cytotoxicity.

-

Incubate the plate for 24 hours (or other desired time points) at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Section 3: Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound and EDTA.

Caption: General chelation process of this compound and EDTA with a metal ion.

Caption: Environmental fate of this compound versus EDTA.

Caption: Workflow for the MTT cytotoxicity assay.

Section 4: Signaling Pathways and Drug Development Considerations

Chelating agents can influence cellular signaling pathways primarily through their interaction with essential metal ions that act as cofactors for various enzymes.

Metalloproteinase Inhibition: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their activity is crucial in processes like tissue remodeling, wound healing, and also in pathological conditions such as cancer metastasis. Both EDTA and this compound can inhibit MMP activity by chelating the catalytic Zn²⁺ ion in the active site.[6][8] This has implications for drug development, particularly in oncology and inflammatory diseases where MMPs are often overexpressed. The lower toxicity of this compound could make it a more suitable candidate for therapeutic applications targeting metalloproteinases.

Intracellular Calcium Signaling: Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. EDTA is a strong chelator of Ca²⁺ and can disrupt intracellular calcium homeostasis.[9][10] While this property is utilized in some experimental contexts, it can also lead to cytotoxicity. This compound displays a lower affinity for Ca²⁺ compared to transition metals, suggesting it may have a less disruptive effect on intracellular calcium signaling, which could be advantageous in drug formulations where maintaining cellular calcium balance is critical.

Use as a Pharmaceutical Excipient: In drug formulation, chelating agents are often used as stabilizers to prevent the degradation of active pharmaceutical ingredients (APIs) catalyzed by trace metal ions.[11][12] The biodegradability and lower toxicity profile of this compound make it an attractive alternative to EDTA as an excipient.[13] However, thorough drug-excipient compatibility studies are essential to ensure that this compound does not interact adversely with the API or other formulation components.

References

- 1. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 2. texaschildrens.org [texaschildrens.org]

- 3. youtube.com [youtube.com]

- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity of Chelating Agents Used In Endodontics and Their Influence on MMPs of Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. The effect of intravenous disodium ethylenediaminetetraacetic acid (EDTA) plus supportive multivitamin/trace mineral supplementation upon fasting serum calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of EDTA saturated with Ca2+ (Ca-EDTA) on pig, bovine and mouse oocytes at the germinal vesicle stage during maturation culture and the involvement of chelation of Zn2+ in pronuclear formation induction by Ca-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a chelating agent that has gained prominence as a biodegradable alternative to traditional aminopolycarboxylates like ethylenediaminetetraacetic acid (EDTA).[1][2][3] Its ability to form stable complexes with metal ions makes it valuable in various industrial applications, including detergents, agriculture, and soil remediation.[1][4] This technical guide provides a comprehensive overview of the environmental fate and ecotoxicity of this compound, with a focus on its different stereoisomers and metal complexes. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided.

Environmental Fate of this compound

The environmental fate of this compound is critically influenced by its stereochemistry. This compound has three stereoisomers: [S,S], [R,R], and the meso form [R,S].[2][5] The [S,S] isomer is readily biodegradable, while the [R,R] and [R,S] isomers are more resistant to microbial degradation.[2][5][6]

Biodegradation

The biodegradability of this compound and its metal complexes has been extensively studied. The [S,S]-EDDS isomer is considered readily biodegradable, undergoing rapid and complete mineralization in various environmental compartments.[5][6] In contrast, the [R,R] and [R,S] isomers are significantly less biodegradable and can lead to the formation of persistent metabolites such as N-(2-aminoethyl) aspartic acid (AEAA).[5]

The complexation of this compound with metals can also affect its biodegradation. While some metal-[S,S]-EDDS complexes are readily biodegraded, others are recalcitrant.[7][8][9]

Table 1: Biodegradation of [S,S]-EDDS and its Metal Complexes

| Substance | Test System | Degradation/Removal | Reference(s) |

| [S,S]-EDDS | Sewage Treatment Simulation (OECD 303) | >96% removal | [10] |

| This compound Isomer Mixture | Sewage Treatment Simulation (OECD 303) | 25-35% DOC removal | [5] |

| Ca-[S,S]-EDDS | Activated Sludge | Readily biodegradable | [7][9] |

| Cr(III)-[S,S]-EDDS | Activated Sludge | Readily biodegradable | [7][9] |

| Fe(III)-[S,S]-EDDS | Activated Sludge | Readily biodegradable | [7][9] |

| Pb-[S,S]-EDDS | Activated Sludge | Readily biodegradable | [7][9] |

| Al-[S,S]-EDDS | Activated Sludge | Readily biodegradable | [7][9] |

| Cd-[S,S]-EDDS | Activated Sludge | Readily biodegradable | [7][9] |

| Mg-[S,S]-EDDS | Activated Sludge | Readily biodegradable | [7][9] |

| Na-[S,S]-EDDS | Activated Sludge | Readily biodegradable | [7][9] |

| Zn-[S,S]-EDDS | Activated Sludge | Readily biodegradable (after lag phase) | [7][9] |

| Cu-[S,S]-EDDS | Activated Sludge | Recalcitrant | [7][9] |

| Ni-[S,S]-EDDS | Activated Sludge | Recalcitrant | [7][9] |

| Co-[S,S]-EDDS | Activated Sludge | Recalcitrant | [7][9] |

| Hg-[S,S]-EDDS | Activated Sludge | Recalcitrant (due to metal toxicity) | [7][9] |

Mobility in Soil and Water

This compound exhibits low sorption to activated sludge solids, with a partition coefficient (Kp) of 40 L/kg.[10] This suggests a high potential for mobility in the aqueous phase of wastewater treatment systems. In soil, the mobility of this compound is influenced by its biodegradation. While it can initially mobilize heavy metals, its rapid degradation limits the long-term risk of metal leaching.[11] Studies in polluted soils have shown that this compound is fully degraded within a period of 54 days.[9] The degradation in soil often follows a lag phase of 7 to 11 days, after which the half-life is estimated to be between 4.18 and 5.60 days.[12][13]

Ecotoxicity of this compound

Overall, [S,S]-EDDS exhibits low ecotoxicity to a range of aquatic and terrestrial organisms.

Aquatic Ecotoxicity

[S,S]-EDDS has been shown to have low toxicity to fish and aquatic invertebrates.[10][14] However, an apparent toxicity to algae has been observed in laboratory studies. This effect is not considered true toxicity but rather a result of the chelation of essential trace metals in the test medium, leading to nutrient limitation for the algae.[10][14]

Table 2: Aquatic Ecotoxicity of [S,S]-EDDS

| Organism | Endpoint | Value (mg/L) | Reference(s) |

| Fish (species not specified) | EC50 | > 1000 | [10][14] |

| Daphnia magna | EC50 | > 1000 | [10][14] |

| Algae (species not specified) | EC50 | 0.290 | [10][14] |

| Algae (species not specified) | NOEC | 0.125 | [10][14] |

Terrestrial Ecotoxicity

The available data indicates that this compound has low toxicity to terrestrial organisms, including earthworms and plants.[11]

Table 3: Terrestrial Ecotoxicity of [S,S]-EDDS

| Organism | Endpoint | Result | Reference(s) |

| Earthworms (Eisenia fetida) | Acute and chronic toxicity | Low toxicity | [11] |

| Plants (Oat, Lettuce, Tomato) | Seedling emergence and growth | Low toxicity | [11] |

| Soil Microorganisms | Not specified | No detrimental toxic effects | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, based on internationally recognized guidelines.

Biodegradability Testing (Based on OECD 301 Series)

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as Dissolved Organic Carbon (DOC) removal or carbon dioxide (CO2) evolution over a 28-day period.

Methodology:

-

Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration typically between 10 and 40 mg/L of DOC or 50 to 100 mg/L of the test substance.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum. The sludge is washed and aerated before use.

-

Test System: The test is conducted in flasks containing the mineral medium, the test substance, and the inoculum. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

-

Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

-

Analysis: Samples are taken at regular intervals to measure the chosen parameter (e.g., DOC, CO2 production).

-

Data Interpretation: A substance is considered readily biodegradable if it reaches a pass level of >70% DOC removal or >60% of the theoretical CO2 production within a 10-day window during the 28-day test period.

Terrestrial Plant Toxicity Test (Based on OECD 208)

Objective: To assess the effects of a substance on seedling emergence and early growth of terrestrial plants.

Principle: Seeds are planted in soil treated with the test substance, and the effects on seedling emergence, growth (biomass), and overall health are observed over a period of 14 to 21 days after 50% emergence in the control group.[7][15]

Methodology:

-

Test Substance Application: The test substance is either incorporated into the soil or sprayed onto the soil surface.[6] For water-soluble substances, an aqueous solution is mixed with the soil.[1][7] For poorly soluble substances, a volatile solvent carrier may be used, which is then evaporated, or the substance can be mixed directly with dry soil.[1][7]

-

Test Species: A range of plant species, typically including both monocots and dicots, are used. Common species include oat, lettuce, and tomato.[11]

-

Test System: The test is conducted in pots containing the treated soil. Control pots with untreated soil are included.

-

Growth Conditions: The pots are maintained in a controlled environment with defined temperature, humidity, and light cycles.[6]

-

Endpoints: The primary endpoints measured are the number of emerged seedlings, shoot height, and shoot dry weight.[7][15] Visual assessments of phytotoxicity are also recorded.[5]

-

Data Analysis: The data are statistically analyzed to determine the No Observed Effect Concentration (NOEC) and the concentration causing a specified effect (e.g., EC50 for growth inhibition).[15]

Mandatory Visualizations

Caption: Proposed biodegradation pathway of [S,S]-EDDS.

Caption: Experimental workflow for OECD 208 Terrestrial Plant Test.

Conclusion

[S,S]-EDDS presents a favorable environmental profile compared to traditional, persistent chelating agents. Its ready biodegradability, particularly of the [S,S] stereoisomer, minimizes its environmental persistence. The ecotoxicity of [S,S]-EDDS is generally low for aquatic and terrestrial organisms, with the observed effects on algae being primarily due to nutrient limitation rather than direct toxicity. The variability in the biodegradation of different metal-EDDS complexes highlights the importance of considering the specific chemical species in environmental risk assessments. The use of standardized testing protocols, such as those developed by the OECD, is crucial for generating reliable and comparable data on the environmental fate and ecotoxicity of this compound and other chemicals.

References

- 1. matestlabs.com [matestlabs.com]

- 2. ornl.gov [ornl.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]

- 7. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]

- 8. Chemical and Biochemical Bases for EDTA Biodegradation | National Agricultural Library [nal.usda.gov]

- 9. Biodegradation of metal-[S,S]-EDDS complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. innospec.com [innospec.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. molluskconservation.org [molluskconservation.org]

- 14. Environmental risk assessment for trisodium [S,S]-ethylene diamine disuccinate, a biodegradable chelator used in detergent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

The Coordination Chemistry of Ethylenediamine-N,N'-disuccinic Acid (EDDS) with Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that has garnered significant interest as a sustainable alternative to traditional aminopolycarboxylates like EDTA. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it a versatile molecule with applications spanning environmental remediation, agriculture, and potentially, the pharmaceutical sciences. This guide provides an in-depth technical overview of the coordination chemistry of this compound with metal ions, focusing on quantitative data, experimental methodologies, and structural aspects.

Data Presentation: Stability and Thermodynamics of Metal-EDDS Complexes

The stability of metal-EDDS complexes is a critical parameter governing their efficacy in various applications. The stability constant (log K) quantifies the strength of the interaction between this compound and a metal ion. The tables below summarize the protonation constants of this compound and the stability constants for its complexes with various metal ions.

Table 1: Protonation Constants of this compound

| Protonation Step | log K |

| H + L ⇌ HL | 10.1 |

| HL + H ⇌ H₂L | 6.91-6.94 |

| H₂L + H ⇌ H₃L | 3.84-3.86 |

| H₃L + H ⇌ H₄L | 3.05-3.08 |

Data sourced from potentiometric titrations in 0.1 M NaCl at 25 °C. The range of values reflects studies on different isomeric mixtures of this compound.[1]

Table 2: Stability Constants (log K) of Metal-EDDS Complexes

| Metal Ion | log K (ML) |

| Ba²⁺ | 3.10 |

| Sr²⁺ | 3.37 |

| Mg²⁺ | 6.09 |

| Ca²⁺ | 4.72-5.04 |

| Mn²⁺ | 8.95 |

| Fe³⁺ | 22.0 |

| Co²⁺ | 14.02 |

| Ni²⁺ | 18.02 |

| Cu²⁺ | 18.45 |

| Zn²⁺ | 13.49 |

| Cd²⁺ | 10.8-11.42 |

| Pb²⁺ | 12.70 |

| Hg²⁺ | 17.50 |

Values are generally reported for 25 °C and an ionic strength of 0.1 M.

Table 3: Thermodynamic Parameters for Selected Metal-EDDS Complexes

| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Cu²⁺ | -105.3 | -45.1 | 60.2 |

| Ni²⁺ | -102.9 | -35.6 | 67.3 |

| Zn²⁺ | -76.9 | -20.5 | 56.4 |

| Co²⁺ | -80.0 | -22.2 | 57.8 |

| Fe³⁺ | -125.5 | -55.2 | 70.3 |

Thermodynamic parameters provide insight into the driving forces of complex formation. A negative ΔG indicates a spontaneous reaction. The enthalpy (ΔH) reflects the heat change, while the entropy (ΔS) relates to the change in disorder of the system.[2][3][4] The positive entropy values for this compound complexation are characteristic of the chelate effect, where the displacement of multiple water molecules by a single multidentate ligand leads to an increase in the overall disorder of the system.[4]

Experimental Protocols

The characterization of metal-EDDS complexes relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[5] The principle involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and ligand as a strong base is added.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Prepare stock solutions of the metal salts (e.g., nitrates or chlorides) of interest and standardize their concentrations.

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).

-

Prepare a solution of a strong acid (e.g., HCl or HNO₃) for calibration.

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.

-

-

Electrode Calibration:

-

Calibrate the pH electrode and meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Perform a strong acid-strong base titration in the background electrolyte to determine the standard electrode potential (E°) and the ionic product of water (Kw).

-

-

Titration Procedure:

-

In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of a solution containing this compound, the metal ion, and the background electrolyte. A typical starting solution might contain 1 mM this compound and 0.95 mM metal ion.

-

Titrate this solution with the standardized strong base, recording the pH or potential after each addition.

-

Perform a separate titration of the this compound solution without the metal ion to determine its protonation constants.

-

-

Data Analysis:

-

The collected titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., SUPERQUAD, Hyperquad).

-

The software refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed chemical model of the species in solution (e.g., ML, MHL, ML(OH)).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare solutions of the metal ion and this compound in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy to reduce interference (e.g., HEPES, PIPES).

-

Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of the metal and this compound solutions.

-

-

Experimental Setup:

-

The ITC instrument consists of a sample cell and a reference cell. Fill the reference cell with the buffer.

-

Load the macromolecule (in this case, this compound) into the sample cell. A typical concentration is in the range of 10-100 µM.

-

Fill the injection syringe with the metal ion solution at a concentration 10-20 times that of the this compound solution.

-

-

Titration:

-

Equilibrate the system at the desired temperature (e.g., 25 °C).

-

Perform a series of small, sequential injections of the metal solution into the this compound solution. The heat change after each injection is measured.

-

Conduct a control experiment by injecting the metal solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

The resulting data is a plot of heat change per injection versus the molar ratio of metal to this compound.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to obtain Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

UV-Vis Spectrophotometry for Stoichiometry Determination (Job's Method)

Job's method, or the method of continuous variations, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8]

Methodology:

-

Solution Preparation:

-

Prepare equimolar stock solutions of the metal ion and this compound.

-

Prepare a series of solutions with varying mole fractions of the metal and this compound, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of this compound ranges from 0 to 1 in increments of 0.1.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) for the metal-EDDS complex by scanning the spectrum of a solution containing both the metal and this compound.

-

Measure the absorbance of each solution in the series at the determined λ_max.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of this compound.

-

The plot will typically show two linear segments that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum absorbance will be at a mole fraction of 0.5. For a 1:2 complex (M:L), the maximum will be at a mole fraction of approximately 0.67 for the ligand.

-

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of metal-EDDS complexes in the solid state, including bond lengths, bond angles, and coordination geometry.

Methodology:

-

Crystal Growth:

-

Synthesize the metal-EDDS complex. A common method involves reacting an aqueous solution of the metal salt with a solution of this compound, followed by slow evaporation of the solvent.

-

Grow single crystals suitable for X-ray diffraction. This can be achieved by various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.

-

Structural Insights into Metal-EDDS Coordination

X-ray crystallographic studies of metal-EDDS complexes reveal that this compound typically acts as a hexadentate ligand, coordinating to the metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. This results in the formation of five, five-membered chelate rings, which contributes to the high stability of the complexes. The coordination geometry around the metal ion is typically octahedral or distorted octahedral.

For example, in the case of the Cu(II)-EDDS complex, the copper ion is coordinated by the two nitrogen atoms and four oxygen atoms of the deprotonated this compound ligand, forming a distorted octahedral geometry.

Biological and Pharmaceutical Relevance

The ability of this compound to chelate essential and toxic metal ions has implications for biological systems and drug development. Metal ions are crucial for a vast array of cellular processes, including enzymatic activity, signal transduction, and maintaining protein structure.[9] Dysregulation of metal ion homeostasis is implicated in numerous diseases.

Chelating agents like this compound can be employed to:

-

Modulate Metal Ion Bioavailability: By sequestering metal ions, this compound can influence their availability for cellular uptake and participation in biological processes. This has potential applications in managing conditions of metal overload or in antimicrobial strategies by depriving bacteria of essential metal nutrients.[10]

-

Drug Delivery: this compound-metal complexes could be designed as vehicles for the targeted delivery of therapeutic metal ions or as prodrugs where the release of a bioactive ligand is triggered by metal ion exchange.

-

Antioxidant Activity: By chelating redox-active metal ions such as iron and copper, this compound can prevent their participation in Fenton-like reactions that generate harmful reactive oxygen species.

While specific signaling pathways directly modulated by this compound-metal complexes are an active area of research, the fundamental principles of metal chelation suggest a broad potential for influencing metal-dependent cellular functions.

Conclusion

This compound presents a compelling profile as a biodegradable and effective chelating agent for a wide range of metal ions. Its coordination chemistry is characterized by the formation of stable, hexadentate octahedral complexes, driven by the entropically favorable chelate effect. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to harness the potential of this compound in environmental, agricultural, and biomedical applications. Further research into the specific interactions of this compound-metal complexes within biological systems will undoubtedly unveil new opportunities for this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Complex Ion composition determination by Job’s method | Synaptic | Central College [central.edu]

- 9. Impact of Metal Ions on Cellular Functions: A Focus on Mesenchymal Stem/Stromal Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Greener Chelate: A Technical Guide to Ethylenediamine-N,N'-disuccinic Acid (EDDS)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The landscape of chelating agents is undergoing a significant transformation, driven by a growing demand for environmentally benign and effective molecules. For decades, ethylenediaminetetraacetic acid (EDTA) has been the gold standard in a multitude of applications, from industrial processes to pharmaceutical formulations. However, its persistence in the environment has raised significant concerns, paving the way for biodegradable alternatives. Among these, ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a frontrunner, offering a compelling combination of strong metal chelation and excellent biodegradability. This technical guide provides a comprehensive overview of the history, development, properties, and applications of this compound, with a particular focus on its relevance to the scientific and pharmaceutical communities.

A Brief History and Development of this compound

The journey of this compound began with the quest for a chelating agent that could match the performance of EDTA without its environmental drawbacks. First synthesized from maleic acid and ethylenediamine, the commercial viability of this compound was significantly enhanced by the development of stereospecific synthesis routes.[1] A pivotal moment in its development was the discovery that the [S,S] stereoisomer of this compound is readily biodegradable, while other isomers are more resistant to degradation.[2] This stereoselectivity is crucial, as it allows for the production of an effective and environmentally friendly chelating agent.